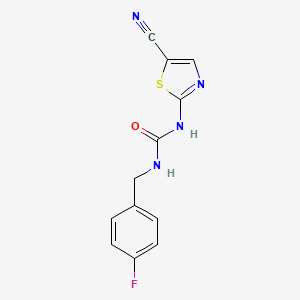

1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea

CAS No.: 1251633-06-3

Cat. No.: VC4263641

Molecular Formula: C12H9FN4OS

Molecular Weight: 276.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251633-06-3 |

|---|---|

| Molecular Formula | C12H9FN4OS |

| Molecular Weight | 276.29 |

| IUPAC Name | 1-(5-cyano-1,3-thiazol-2-yl)-3-[(4-fluorophenyl)methyl]urea |

| Standard InChI | InChI=1S/C12H9FN4OS/c13-9-3-1-8(2-4-9)6-15-11(18)17-12-16-7-10(5-14)19-12/h1-4,7H,6H2,(H2,15,16,17,18) |

| Standard InChI Key | SQWXGZSTZIYBDY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CNC(=O)NC2=NC=C(S2)C#N)F |

Introduction

The compound 1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea is a synthetic organic molecule that combines a cyanothiazole ring with a fluorobenzyl group through a urea linkage. This structure suggests potential biological activity, given the presence of both a cyano group and a fluorine atom, which are known to influence the pharmacokinetic and pharmacodynamic properties of compounds.

Synthesis and Characterization

The synthesis of 1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea would likely involve the reaction of a cyanothiazole derivative with a 4-fluorobenzyl isocyanate or a similar precursor. Characterization methods such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry would be used to confirm the structure.

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Confirm the structure and purity of the compound |

| Mass Spectrometry | Determine the molecular weight and fragmentation pattern |

| Elemental Analysis | Verify the elemental composition |

Biological Activity

While specific biological activity data for 1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea are not available, compounds with similar structures often exhibit potential as enzyme inhibitors or antimicrobial agents. The cyano group and fluorine atom can enhance binding affinity to biological targets.

| Potential Activity | Mechanism |

|---|---|

| Enzyme Inhibition | Binding to active sites through hydrogen bonds or π-π interactions |

| Antimicrobial Activity | Disruption of microbial membranes or interference with essential biochemical pathways |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume